molecular formula C8H17N B13822338 1-Hexylaziridine CAS No. 30691-59-9

1-Hexylaziridine

Cat. No.: B13822338
CAS No.: 30691-59-9
M. Wt: 127.23 g/mol
InChI Key: AKNYMGBMJIDSQQ-UHFFFAOYSA-N
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Description

1-Hexylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring (two carbon atoms and one nitrogen atom) substituted with a hexyl group at the nitrogen position. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. Aziridines are known for their ring-strain reactivity, enabling nucleophilic ring-opening reactions, polymerization, and use in cross-linking agents. However, specific data on this compound’s synthesis, stability, or biological activity are absent in the provided evidence, necessitating extrapolation from structurally related aziridine derivatives .

Properties

CAS No.

30691-59-9

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-hexylaziridine

InChI

InChI=1S/C8H17N/c1-2-3-4-5-6-9-7-8-9/h2-8H2,1H3

InChI Key

AKNYMGBMJIDSQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CC1

Origin of Product

United States

Chemical Reactions Analysis

1-Hexylaziridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield oxaziridines, while reduction typically produces amines.

Mechanism of Action

The mechanism of action of 1-Hexylaziridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is attributed to the strained three-membered ring structure, which makes the nitrogen atom highly reactive. The compound can alkylate DNA and proteins, leading to the inhibition of cellular processes and inducing cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

The following table compares 1-hexylaziridine with structurally analogous aziridines documented in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Properties/Applications Source
This compound C₈H₁₇N 127.23 Hexyl Not provided High lipophilicity; potential cross-linker -
1-Methylaziridine C₃H₇N 57.10 Methyl 1072-44-2 Volatile; used in polymer chemistry
1-Phenylaziridine C₈H₉N 119.17 Phenyl 696-18-4 Aromatic interactions; photochemical uses
1-((Diethylamino)methyl)-2,2-dimethylaziridine C₉H₂₀N₂ 156.27 Diethylamino, dimethyl 20030-84-6 Enhanced basicity; surfactant applications

Key Comparative Insights:

Its lipophilicity may favor applications in hydrophobic matrices or drug delivery systems. 1-Methylaziridine: The methyl group reduces steric bulk, enhancing reactivity in polymerization (e.g., polyethyleneimine derivatives) . 1-Phenylaziridine: The phenyl group introduces conjugation, enabling UV-induced reactivity and applications in photoresist materials .

Physicochemical Properties: Boiling Point/Solubility: Longer alkyl chains (e.g., hexyl) lower water solubility but increase compatibility with organic solvents. 1-Methylaziridine is more volatile (lower molecular weight), while 1-phenylaziridine’s aromaticity may elevate melting points. Basicity: The diethylamino group in 1-((diethylamino)methyl)-2,2-dimethylaziridine enhances nitrogen basicity, favoring protonation in acidic environments .

For example, 1-methylaziridine’s SDS mandates immediate medical consultation upon inhalation or skin contact , a precaution likely applicable to this compound.

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